molecular formula C13H17NO5S B6661542 2-[Methyl-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)sulfonyl]amino]propanoic acid

2-[Methyl-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)sulfonyl]amino]propanoic acid

Cat. No.: B6661542
M. Wt: 299.34 g/mol
InChI Key: KXKYPHNHDMQDKQ-UHFFFAOYSA-N
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Description

2-[Methyl-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)sulfonyl]amino]propanoic acid is a complex organic compound that belongs to the class of benzofuran derivatives. Benzofurans are known for their diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[Methyl-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)sulfonyl]amino]propanoic acid typically involves multiple steps, starting with the formation of the benzofuran core. One common approach is the cyclization of 2-methyl-2,3-dihydrobenzofuran derivatives under acidic conditions. Subsequent sulfonation and amination reactions are then employed to introduce the sulfonyl and amino groups, respectively.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using specialized reactors and catalysts to ensure high yield and purity. Continuous flow chemistry and other advanced techniques can be employed to optimize the production process and minimize waste.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

  • Substitution: Nucleophilic substitution reactions can be facilitated by reagents like sodium hydride (NaH) and various alkyl halides.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids and ketones.

  • Reduction: Production of alcohols and amines.

  • Substitution: Generation of various substituted benzofurans and sulfonamides.

Scientific Research Applications

This compound has shown promise in several scientific research applications, including:

  • Chemistry: Used as a building block in the synthesis of more complex molecules.

  • Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

  • Medicine: Explored for its therapeutic potential in treating various diseases.

  • Industry: Applied in the development of new materials and chemical processes.

Mechanism of Action

The exact mechanism by which 2-[Methyl-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)sulfonyl]amino]propanoic acid exerts its effects is still under investigation. it is believed to interact with specific molecular targets and pathways, leading to its biological activities. Further research is needed to fully elucidate its mechanism of action.

Comparison with Similar Compounds

  • 2-Methyl-2,3-dihydrobenzofuran: A simpler benzofuran derivative without the sulfonyl and amino groups.

  • 2,3-Dihydrobenzofuran-5-sulfonic acid: A related compound with a similar structure but lacking the amino group.

  • 2-Methyl-2,3-dihydrobenzofuran-5-amine: A compound with an amino group but without the sulfonyl group.

Uniqueness: 2-[Methyl-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)sulfonyl]amino]propanoic acid is unique due to the presence of both the sulfonyl and amino groups, which contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

2-[methyl-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)sulfonyl]amino]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO5S/c1-8-6-10-7-11(4-5-12(10)19-8)20(17,18)14(3)9(2)13(15)16/h4-5,7-9H,6H2,1-3H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXKYPHNHDMQDKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=C(O1)C=CC(=C2)S(=O)(=O)N(C)C(C)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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